![molecular formula C16H11ClN2O3S B2381568 4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1321955-67-2](/img/structure/B2381568.png)
4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
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Overview
Description
4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Pharmacological Applications
Anti-inflammatory Activity : Compounds synthesized from similar chemical structures have been evaluated for their anti-inflammatory activities. Studies have shown that certain derivatives exhibit comparable or superior anti-inflammatory effects when compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) without significant ulcerogenic activities, indicating potential for the development of safer anti-inflammatory agents (Kalsi et al., 1990).
Antimicrobial Activity : Novel derivatives containing benzothiazole moieties have been prepared and screened for antimicrobial activity. These studies have identified compounds with broad-spectrum antimicrobial properties against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents (Padalkar et al., 2014).
Anticancer Agents : Research on derivatives of similar chemical structures has led to the identification of compounds with pro-apoptotic activity, indicating potential as anticancer agents. Specific compounds have shown activity against melanoma cell lines, suggesting their utility in cancer treatment (Yılmaz et al., 2015).
Enzyme Inhibition : Certain synthesized compounds have demonstrated inhibitory effects on physiologically relevant enzymes, such as carbonic anhydrases and topoisomerase II. These findings suggest applications in the development of enzyme inhibitors for therapeutic use (Pınar et al., 2004).
Antioxidant Properties : Synthesized derivatives have also been evaluated for their antioxidant activities, with several compounds exhibiting moderate to significant radical scavenging activity. This suggests potential applications in the development of antioxidant therapies (Ahmad et al., 2012).
Mechanism of Action
Target of Action
It’s common for such compounds to interact with specific enzymes or receptors in the body .
Mode of Action
It’s suggested that the compound might interact with its targets through a simple bimolecular interaction . This typically involves the compound binding to its target, which could lead to changes in the target’s function.
Biochemical Pathways
These effects could include changes in cellular processes or signaling pathways .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would likely depend on the specific targets of the compound and how it interacts with them .
properties
IUPAC Name |
4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c1-19-11-6-12-13(22-8-21-12)7-14(11)23-16(19)18-15(20)9-2-4-10(17)5-3-9/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKFKQZQYKBJJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)Cl)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide |
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